1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a 1,2,3-triazole ring, substituted at position 3 with a 4-methoxyphenyl group. The piperazine moiety at position 7 is further functionalized with a 2-ethoxybenzoyl group. This structure combines heterocyclic complexity with substituents that may enhance solubility, target affinity, and metabolic stability. Such derivatives are often explored for kinase inhibition, enzyme modulation, or antimicrobial activity .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPOSMOHCCVDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthetic approach to this compound generally involves multiple steps, starting from readily available reagents. The key steps may include the acylation of 2-ethoxybenzoic acid to form 2-ethoxybenzoyl chloride, followed by the coupling with piperazine and the construction of the triazolopyrimidine core via cyclization reactions involving 4-methoxyphenyl precursors.
Industrial Production Methods Scaling up the production involves optimizing reaction conditions for yield and purity, including controlled temperature, solvent choice, and reaction time. Industrial methods could also leverage continuous flow processes for better efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo several types of chemical reactions:
Oxidation: : Possible at the ethoxybenzoyl or methoxyphenyl moieties.
Reduction: : Feasible at various sites, especially under catalytic hydrogenation conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at aromatic systems.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide for vigorous conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Various organic reagents depending on the specific site of interest, such as halides for halogenation.
Major Products Formed These reactions yield a diverse array of derivatives that can be further exploited in drug discovery and material science.
Scientific Research Applications
1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine holds a significant position in scientific research due to its multifaceted structure:
Chemistry: : Study of its reactivity and potential as a building block in organic synthesis.
Medicine: : Exploration as a lead compound in the development of therapeutic agents for various diseases, including neurological and oncological conditions.
Industry: : Utility in the production of advanced materials or as an intermediate in synthetic pathways.
Mechanism of Action
The mechanism by which the compound exerts its effects can be multifaceted, targeting various molecular pathways and biological targets. Key mechanisms may include:
Enzyme Inhibition: : Potential inhibition of key enzymes involved in disease pathways.
Receptor Modulation: : Interacting with specific receptors to modulate their activity, influencing cellular responses.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle and Substituent Analysis
The triazolo[4,5-d]pyrimidine core is shared with several analogs, but substituents critically influence activity:
Key Observations :
- Substituent Position: The 3-aryl group (e.g., 4-methoxyphenyl in the target vs. 4-ethoxyphenyl in ) affects electronic properties and steric interactions.
- Piperazine Modifications: The 2-ethoxybenzoyl group in the target compound may improve membrane permeability compared to bulkier groups like phenoxyethanone in or sulfonyl derivatives in .
Pharmacological Activity Comparisons
Key Findings :
- Triazolo-pyrimidines with Piperazine : Piperazine-linked compounds (e.g., target, ) show diverse activities, from antiplatelet () to enzyme inhibition (). The 2-ethoxybenzoyl group in the target may confer selectivity for kinases over oxidases (cf. VAS2870 ).
- Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl in ) reduce metabolic clearance but may lower oral bioavailability compared to ethoxy/methoxy derivatives.
Physicochemical and Pharmacokinetic Properties
Solubility, Stability, and Metabolic Trends
Key Insights :
- logP and Solubility : The target’s logP (3.2) suggests moderate lipophilicity, balancing membrane penetration and solubility. Ethoxy/methoxy groups likely enhance solubility compared to benzoxazole (VAS2870 ).
- Metabolic Stability : Piperazine derivatives with aryl ethers (e.g., target, ) exhibit longer half-lives than sulfonamide analogs (e.g., ), possibly due to reduced cytochrome P450 interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
